tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate
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Overview
Description
tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate is an organic compound that features a tert-butyl group, a nitro group, and a carbamate group attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-nitrocyclohex-3-en-1-yl)carbamate typically involves the protection of an amino group using tert-butyl carbamate. The process begins with the formation of the carbamate by reacting tert-butyl chloroformate with the amine group of 4-nitrocyclohex-3-en-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted under acidic or basic conditions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-aminocyclohex-3-en-1-yl carbamate.
Substitution: Formation of various substituted carbamates depending on the reagents used
Scientific Research Applications
tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (4-nitrocyclohex-3-en-1-yl)carbamate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamate group can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
4-nitrocyclohex-3-en-1-amine: Lacks the carbamate group but shares the nitro and cyclohexene features.
tert-Butyl (4-aminocyclohex-3-en-1-yl)carbamate: A reduced form of the compound with an amine group instead of a nitro group
Uniqueness
tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate is unique due to the combination of the tert-butyl, nitro, and carbamate groups on a cyclohexene ring.
Properties
IUPAC Name |
tert-butyl N-(4-nitrocyclohex-3-en-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h6,8H,4-5,7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFICZLOTUJPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=CC1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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